molecular formula C15H21NO3 B12133688 3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate

3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate

Cat. No.: B12133688
M. Wt: 263.33 g/mol
InChI Key: OTGPEVVIKDVQDD-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-4-(methylethyl)phenylamine with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to form the morpholine ring . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as a solvent.

Major Products

    Oxidation: Ketone or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) morpholine-4-carboxylate

InChI

InChI=1S/C15H21NO3/c1-11(2)14-5-4-13(10-12(14)3)19-15(17)16-6-8-18-9-7-16/h4-5,10-11H,6-9H2,1-3H3

InChI Key

OTGPEVVIKDVQDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)C(C)C

Origin of Product

United States

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